1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
Description
1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a urea derivative featuring a thiazolo[3,2-a]pyrimidine core substituted with a 3-methoxyphenyl group. The thiazolo[3,2-a]pyrimidine scaffold is a bicyclic heterocycle known for its diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory properties . The 3-methoxyphenyl urea moiety introduces hydrogen-bonding capabilities via its NH and carbonyl groups, which may enhance interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-12(13(20)19-6-7-23-15(19)16-9)18-14(21)17-10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKKCLNUYJPESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea typically involves a multi-step process:
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Formation of the Thiazolopyrimidine Core:
- Starting with a suitable thiazole derivative, the core structure is synthesized through cyclization reactions involving appropriate reagents such as thiourea and α-haloketones.
- Reaction conditions often include refluxing in solvents like ethanol or acetonitrile.
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Attachment of the Methoxyphenyl Group:
- The methoxyphenyl group is introduced via nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the thiazolopyrimidine core.
- Catalysts such as palladium on carbon (Pd/C) may be used to facilitate this step.
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Formation of the Urea Linkage:
- The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
- This step is typically carried out under mild conditions, using solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the thiazolopyrimidine moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of 1-(3-hydroxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea.
Reduction: Formation of 1-(3-methoxyphenyl)-3-(7-methyl-5-hydroxy-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a specific enzyme by binding to its active site, thereby blocking its activity and affecting the biochemical pathway it regulates.
Comparison with Similar Compounds
Ethyl 3-(3-(Substituted Phenyl)ureido)-5-(2,4-Dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (7a,b)
- Key Features : Incorporates a 2,4-dimethoxyphenyl group and a carboxylate ester at position 4.
- IR data (NH stretches at 3320 cm⁻¹, carbonyls at 1693/1735 cm⁻¹) confirm hydrogen-bonding capacity similar to the target compound .
- Biological Relevance : Such derivatives are often evaluated for anticancer activity due to their ability to interact with cellular kinases or DNA .
1-(5-(7-(4-Chlorophenyl)-5-Methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(Penta-O-acetyl-d-galactopentitolyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one (15)
- Key Features : Contains a sugar hydrazone (penta-O-acetyl-d-galactopentitolyl) and an oxadiazole ring.
- Comparison : The carbohydrate moiety may improve bioavailability or target carbohydrate-binding proteins, unlike the target compound’s simpler urea group. This modification could enhance solubility but may reduce blood-brain barrier penetration .
1-(4-Cyanophenyl)-3-(3-Methoxyphenyl)urea (6l)
- Key Features: Shares the 3-methoxyphenyl urea group but replaces the thiazolo[3,2-a]pyrimidine core with a 4-cyanophenyl group.
- Comparison : The absence of the bicyclic core reduces structural complexity but may limit target specificity. ESI-MS data (m/z 268.1 [M+H]⁺) confirm synthetic feasibility .
5-(4-Methoxyphenyl)-7-Methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Features : Replaces the urea group with a phenyl carboxamide.
- This derivative may exhibit altered pharmacokinetics due to reduced polarity .
1-(2,4-Difluorophenyl)-3-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
- Key Features : Substitutes the 3-methoxyphenyl group with a 2,4-difluorophenyl moiety.
Hydrogen Bonding and Molecular Interactions
The urea group in the target compound can form bifurcated hydrogen bonds (N–H···O and N–H···N), as observed in similar derivatives . This contrasts with carboxamide or ester analogs, which lack dual hydrogen-bond donors. Such interactions are critical for binding to ATP pockets in kinases or DNA minor grooves .
Biological Activity
1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of thiazolopyrimidine derivatives with appropriate aryl isocyanates under controlled conditions to yield the urea structure. The synthesis process is crucial as it influences the biological activity of the final product.
Anticancer Activity
Research has demonstrated that compounds with thiazolo[3,2-a]pyrimidine moieties exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds often fall within the micromolar range, indicating their potency in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea | MCF-7 | 14.34 |
| Related Thiazolopyridazine Derivative | HCT-116 | 6.90 |
| Doxorubicin (Reference) | MCF-7 | 19.35 |
The presence of the methoxyphenyl group is believed to enhance the lipophilicity and cellular uptake of the compound, contributing to its anticancer activity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies indicate that thiazole-containing compounds can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
The mechanisms through which 1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It has been observed that certain thiazole derivatives can induce programmed cell death in cancer cells.
- Antimicrobial Action : The compound's ability to disrupt bacterial functions contributes to its efficacy as an antimicrobial agent.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on GSK-3β Inhibition : A related urea compound was found to reduce GSK-3β activity by over 57% at a concentration of 1 μM, suggesting a mechanism for its anticancer effects .
- Cytotoxicity Assessment : A series of thiazole derivatives were tested for cytotoxicity against U937 cells, showing promising results with reduced IC50 values compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
